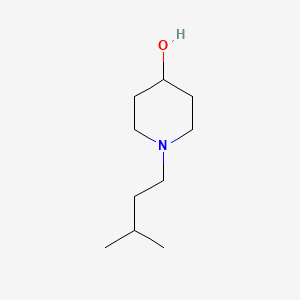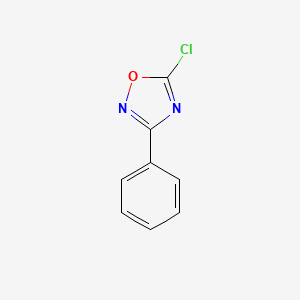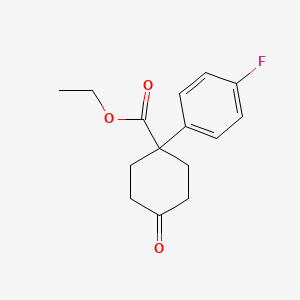
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate
説明
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate, also known as EFPOCH, is a synthetic compound that is used in scientific research. It is a white, crystalline solid with a molecular weight of 254.2 g/mol and a melting point of 140°C. EFPOCH has a variety of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.
科学的研究の応用
1. Synthesis and Characterization
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate has been used in various synthesis and characterization studies. For instance, Sapnakumari et al. (2014) detailed the synthesis and crystal structure of a similar compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, characterized using techniques like FT-IR, thermogravimetric analysis, and single-crystal X-ray diffraction (Sapnakumari et al., 2014).
2. Chemopreventive Potential
In the field of medicinal chemistry, aromatic analogues of similar compounds have been synthesized as potential agents for the treatment of epithelial cancer and skin diseases. Dawson et al. (1983) explored aromatic retinoic acid analogues, replacing the phenyl ring with groups like 2-fluorophenyl and found these compounds exhibited activity in reversing keratinization in hamster tracheal organ culture (Dawson et al., 1983).
3. Catalytic Applications
The compound has been utilized in catalytic applications. Lv and Bao (2007) employed ethyl 2-oxocyclohexanecarboxylate as a ligand in copper-catalyzed coupling reactions, demonstrating its versatility in synthesizing products like N-arylamides and aryl ethers (Lv & Bao, 2007).
4. Role in Polymer Chemistry
Pang et al. (2003) reported the oligomerization of a similar compound, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, using horseradisch peroxidase as a catalyst. This highlights the compound's potential in polymer chemistry, especially in the synthesis of cross-linked polymers (Pang et al., 2003).
5. Molecular Docking Studies
The compound's derivatives have been used in molecular docking studies to explore potential pharmacological applications. For instance, Riadi et al. (2021) synthesized a derivative for cytotoxic activity evaluation against cancer cell lines and found it to be a potent inhibitor of VEGFR-2 and EGFR tyrosine kinases, suggesting its efficacy as an anti-cancer agent (Riadi et al., 2021).
特性
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c1-2-19-14(18)15(9-7-13(17)8-10-15)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSJDYPVWCKJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511047 | |
| Record name | Ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate | |
CAS RN |
80912-59-0 | |
| Record name | Ethyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



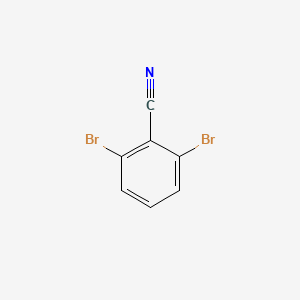
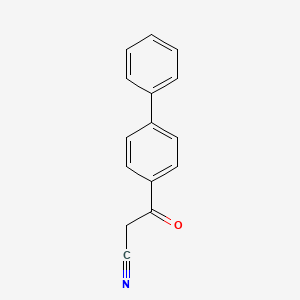



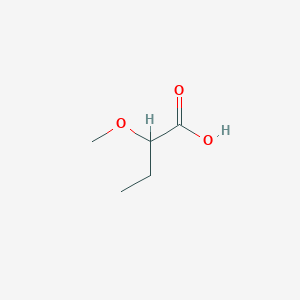
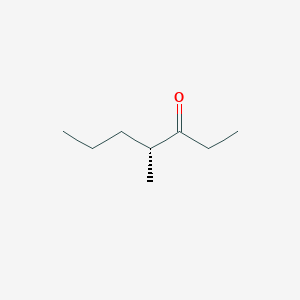
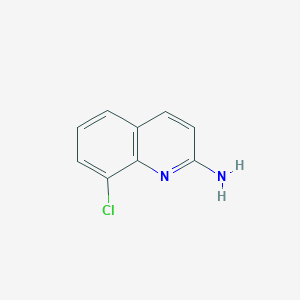
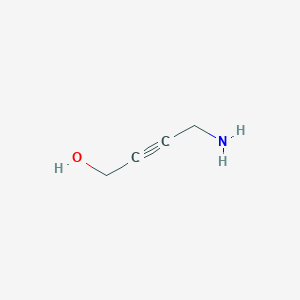
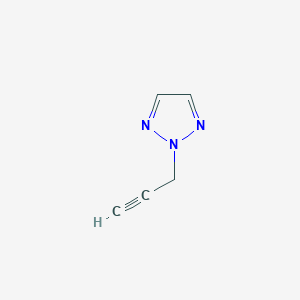
![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)
![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)
